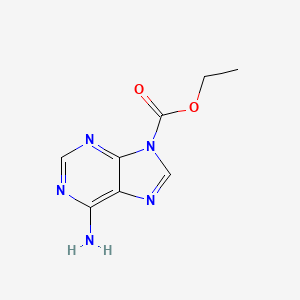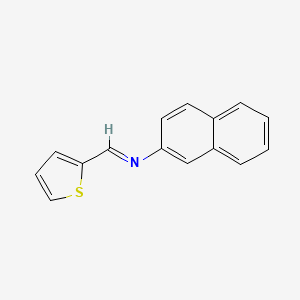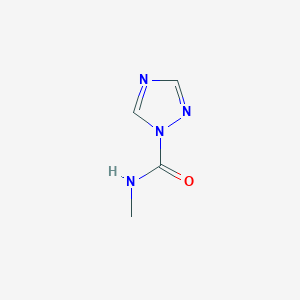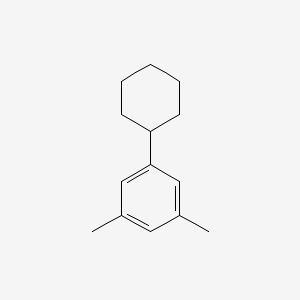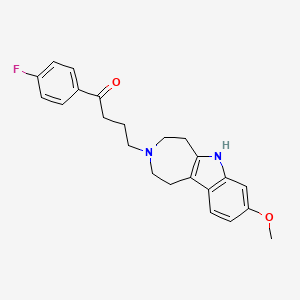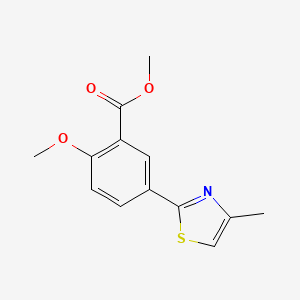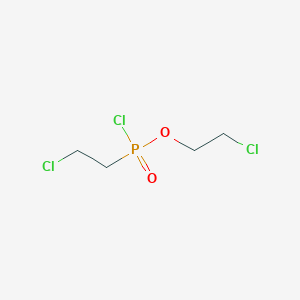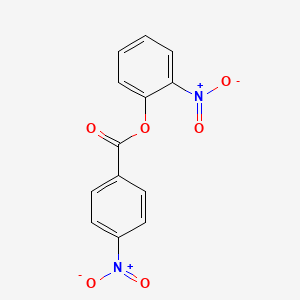![molecular formula C8H14 B14693346 2,2,4,4-Tetramethylbicyclo[1.1.0]butane CAS No. 30494-12-3](/img/structure/B14693346.png)
2,2,4,4-Tetramethylbicyclo[1.1.0]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethylbicyclo[1.1.0]butane is a highly strained bicyclic hydrocarbon with the molecular formula C8H14 . This compound is characterized by its unique structure, which includes two fused cyclopropane rings. The high strain energy within the molecule makes it an interesting subject for theoretical and practical studies in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane typically involves intramolecular carbenoid insertions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a strong base, followed by treatment with a carbenoid precursor . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly reactive intermediates .
Industrial Production Methods: While industrial-scale production methods for 2,2,4,4-Tetramethylbicyclo[11The challenges associated with its production include managing the high strain energy and reactivity of the compound .
化学反応の分析
Types of Reactions: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Substitution: Substitution reactions can occur at the bridgehead carbons, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less strained hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2,4,4-Tetramethylbicyclo[1.1.0]butane has several applications in scientific research:
作用機序
The mechanism of action of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane involves its high strain energy, which makes it highly reactive. The compound can undergo strain-release reactions, where the release of strain energy drives the formation of new bonds and products . The molecular targets and pathways involved often include nucleophilic or electrophilic attack at the bridgehead carbons, leading to ring-opening or substitution reactions .
類似化合物との比較
2,2,4,4-Tetraethylbicyclo[1.1.0]butane: Similar in structure but with ethyl groups instead of methyl groups.
Bicyclo[1.1.0]butane: The parent compound without any substituents.
1,1,3,3-Tetramethylbicyclo[1.1.0]butane: A related compound with different substitution patterns.
Uniqueness: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane is unique due to its high degree of molecular strain and the presence of four methyl groups, which influence its reactivity and stability . The compound’s ability to undergo strain-release reactions makes it a valuable tool in synthetic chemistry and materials science .
特性
CAS番号 |
30494-12-3 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
2,2,4,4-tetramethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C8H14/c1-7(2)5-6(7)8(5,3)4/h5-6H,1-4H3 |
InChIキー |
QEVPFFZIZUDYOV-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
